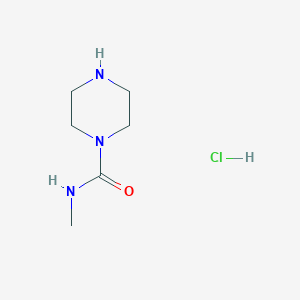N-methylpiperazine-1-carboxamide Hydrochloride
CAS No.: 479611-85-3
Cat. No.: VC6213568
Molecular Formula: C6H14ClN3O
Molecular Weight: 179.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 479611-85-3 |
|---|---|
| Molecular Formula | C6H14ClN3O |
| Molecular Weight | 179.65 |
| IUPAC Name | N-methylpiperazine-1-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H |
| Standard InChI Key | LGBOFSPUMGFASV-UHFFFAOYSA-N |
| SMILES | CNC(=O)N1CCNCC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
N-Methylpiperazine-1-carboxamide hydrochloride features a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted with a methyl group and a carboxamide moiety. The hydrochloride salt enhances its stability and solubility in polar solvents. Key properties include:
The compound’s structure enables participation in hydrogen bonding and ionic interactions, making it valuable for designing biologically active molecules.
Synthesis and Production
Industrial Synthesis Routes
A patented method for synthesizing related piperazine derivatives involves nitrosation and methylation steps . While tailored for 1-nitroso-4-methylpiperazine, the protocol offers insights into scalable production:
-
Nitrosation: Piperazine dichlorohydrate reacts with sodium nitrite at 6–20°C to form 1,4-dinitrosopiperazine.
-
Methylation: The intermediate undergoes methylation with formaldehyde and formic acid at 80–100°C and pH 6–7, yielding 1-nitroso-4-methylpiperazine .
Key reaction conditions:
-
Molar Ratio: 1.0:1.8–2.2 (1-nitrosopiperazine:formaldehyde)
-
Temperature: 80–100°C
Purification and Isolation
The crude product is extracted with chloroform, distilled under reduced pressure (5–6 mmHg), and collected at 105–110°C . This method highlights the compound’s role as a precursor in complex organic syntheses.
Research Findings and Case Studies
Synthetic Optimization
A case study from the patent literature illustrates the impact of reaction parameters on yield :
-
Temperature Control: Maintaining 93°C during methylation maximizes product formation.
-
pH Management: Adjusting to pH 6.5 minimizes byproducts like 1,4-dinitrosopiperazine.
-
Yield Improvement: Optimized conditions achieve 83% yield, underscoring industrial viability .
Challenges in Scalability
Industrial production faces hurdles such as:
-
Byproduct Formation: Residual 1,4-dinitrosopiperazine necessitates precise filtration.
-
Solvent Recovery: Chloroform extraction requires efficient distillation to minimize waste.
Future Directions and Recommendations
Expanding Biological Profiling
While its synthetic utility is established, systematic studies on the compound’s pharmacokinetics and toxicity are overdue. Priorities include:
-
In Vitro Screening: Assess antimicrobial and enzyme-inhibition profiles.
-
Structural Modifications: Explore substituents to enhance bioactivity and selectivity.
Green Chemistry Approaches
Adopting solvent-free reactions or biocatalysts could reduce environmental impact. For example, enzymatic methylation might replace formaldehyde in future syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume